4-Hydroxy-2-Butanone

Description

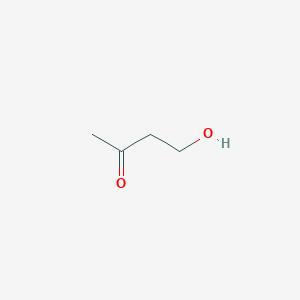

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSQXDHWDCMMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060442 | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.85 [mmHg] | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-90-9, 68648-26-0 | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C4-6, beta-hydroxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybutan-2-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCM0BJ44MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-butanone from Formaldehyde and Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-Hydroxy-2-butanone, a key intermediate in the pharmaceutical and flavor industries. The document details the prevalent methods of synthesis, focusing on the aldol condensation of formaldehyde and acetone under various catalytic conditions, and offers insights into an alternative route via the dehydrogenation of 1,3-butanediol.

Introduction

This compound (also known as aldol) is a bifunctional molecule containing both a ketone and a hydroxyl group, making it a versatile building block in organic synthesis. Its primary application lies in the production of various pharmaceuticals and as a precursor to flavor compounds. The most common industrial synthesis route involves the aldol condensation of the readily available starting materials, formaldehyde and acetone. This guide explores the nuances of this reaction under different methodologies, providing quantitative data and detailed experimental protocols for reproducibility.

Primary Synthesis Route: Aldol Condensation

The foundational method for synthesizing this compound is the aldol condensation reaction between acetone and formaldehyde. This reaction can be performed under various conditions, including traditional alkaline-catalyzed liquid-phase synthesis and modern non-catalytic supercritical conditions.

Base-Catalyzed Liquid-Phase Synthesis

The traditional and widely used method for producing this compound involves a base-catalyzed aldol condensation in a liquid phase.

Reaction Mechanism:

The reaction proceeds via a base-catalyzed aldol addition mechanism. The base, typically a hydroxide, deprotonates the α-carbon of acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is then protonated by a water molecule to yield this compound.

Experimental Protocol: Traditional Alkaline-Catalyzed Synthesis

This protocol describes a typical lab-scale synthesis of this compound using a dilute alkali solution.

-

Materials:

-

Acetone

-

Formaldehyde solution (e.g., 37 wt. % in water)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (optional, as a solvent)

-

Dilute acetic acid (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a dilute alkali solution (e.g., 5% NaOH in water).

-

Add a significant excess of acetone to the alkali solution. A common molar ratio of formaldehyde to acetone is 1:30 to minimize self-condensation of acetone.[1]

-

Cool the mixture in an ice bath to maintain a low temperature during the reaction.

-

Slowly add the formaldehyde solution dropwise to the stirred acetone-alkali mixture. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours.

-

Neutralize the reaction mixture with a dilute acid, such as acetic acid.

-

Remove the excess acetone under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Quantitative Data for Liquid-Phase Synthesis

The yield and selectivity of the liquid-phase synthesis are highly dependent on the catalyst and reaction conditions.

| Catalyst | Temperature (°C) | Reaction Time (h) | Acetone:Formaldehyde Ratio | Yield (%) | Selectivity (%) | Reference |

| NaOH (5% aq. solution) | <10 | 2-4 | 30:1 | ~75 (purity after initial distillation) | Moderate | [1] |

| D-Proline | 20 | 24 | 2:1 | 92.3 | High | ChemicalBook |

| Polystyrene anion exchange resin | Not specified | Not specified | Not specified | 44.3 - 71.3 | Not specified | [2] |

| Tetraoctyl ammonium hydroxide | 40 | Not specified | Not specified | Not specified | 91.1 | [2] |

Challenges in Traditional Synthesis:

The traditional method, while straightforward, presents several challenges:

-

Byproduct Formation: Self-polymerization of formaldehyde is a significant side reaction.[1]

-

Low Purity: The initial product purity after distillation is often around 75%.[1]

-

Wastewater Generation: The use of a dilute alkali solution results in a large volume of alkaline wastewater, posing environmental concerns.[3][4]

Non-Catalytic Supercritical Synthesis

A more recent and "greener" approach to synthesizing this compound is through a non-catalytic reaction in supercritical acetone.

Reaction Mechanism:

In the supercritical state, the reaction is autocatalytic. A small amount of formic acid is generated in-situ from the self-disproportionation of formaldehyde. This formic acid then acts as a catalyst for the aldol condensation.[2]

Experimental Protocol: Supercritical Synthesis

This protocol outlines the general procedure for a continuous flow synthesis in a supercritical reactor.

-

Apparatus:

-

High-pressure pumps for delivering acetone and formaldehyde solution.

-

A preheater for acetone.

-

A tubular reactor capable of withstanding high temperatures and pressures.

-

A back-pressure regulator to maintain the system pressure.

-

A cooling system and a collection vessel.

-

-

Procedure:

-

Pump acetone and an aqueous solution of formaldehyde into the system at desired flow rates.

-

Preheat the acetone stream to the reaction temperature.

-

Mix the preheated acetone with the formaldehyde solution at the entrance of the tubular reactor.

-

Maintain the reactor at the desired temperature and pressure (e.g., 270°C and 21 MPa).[5]

-

The residence time in the reactor is controlled by the total flow rate and the reactor volume.

-

Cool the reaction mixture after it exits the reactor.

-

Depressurize the mixture using the back-pressure regulator.

-

Collect the liquid product for analysis and purification.

-

Quantitative Data for Supercritical Synthesis

| Temperature (°C) | Pressure (MPa) | Residence Time (min) | Formaldehyde Conversion (%) | This compound Yield (%) | Reference |

| 230 - 280 | 10 - 21 | Not specified | Up to 100 | Up to 73.8 | [5] |

| 270 | 21 | 4.52 | 100 | 73.8 | [5] |

| 250 - 290 | 17 | 0.4 - 2.5 | Varies | Up to 90 | [4] |

Advantages of Supercritical Synthesis:

-

Catalyst-free: Eliminates the need for an external catalyst, simplifying purification.[2]

-

High Yield and Purity: Can achieve high conversion of formaldehyde and good yields of the desired product.[5]

-

Reduced Waste: Avoids the generation of alkaline wastewater.[2]

-

Fast Reaction Times: The reaction is significantly faster than in the liquid phase.[2]

Alternative Synthesis Route: Dehydrogenation of 1,3-Butanediol

An alternative method for producing this compound is the catalytic dehydrogenation of 1,3-butanediol. This gas-phase reaction offers a different pathway to the target molecule.

Experimental Approach:

The synthesis is carried out by passing vaporized 1,3-butanediol over a heated heterogeneous catalyst. Copper-based catalysts have shown the highest activity for this transformation.[6]

Quantitative Data for Dehydrogenation Synthesis

| Catalyst | Temperature (°C) | Pressure | Selectivity (%) | By-products | Reference |

| Copper-based | 120 | Atmospheric | Up to 90 | ~1.5 mass % of various ketones | [6] |

Purification and Analysis

Purification:

The primary method for purifying this compound from the reaction mixture is vacuum distillation .[1] This is crucial to separate the product from unreacted starting materials, byproducts, and residual solvent. For the supercritical method, the absence of a catalyst simplifies the purification process.

Analysis:

The composition of the reaction mixture and the purity of the final product are typically determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4][7] GC-MS is particularly useful for identifying byproducts and confirming the structure of the desired product.

Conclusion

The synthesis of this compound from formaldehyde and acetone is a well-established and industrially significant reaction. While the traditional base-catalyzed liquid-phase method is widely practiced, it is associated with environmental concerns and challenges in achieving high purity. The non-catalytic supercritical method presents a promising green alternative, offering high yields, rapid reaction times, and a simplified purification process. The choice of synthesis route will depend on factors such as scale, available equipment, and environmental considerations. Further research into novel and more efficient catalytic systems for the liquid-phase synthesis continues to be an area of active investigation.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactivity of Formaldehyde during this compound Synthesis in Supercritical State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Non-catalytic Synthesis of this compound in Supercritical Conditions | Semantic Scholar [semanticscholar.org]

- 6. CN106631732A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 4-Hydroxy-2-butanone

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 590-90-9), also known as 2-hydroxyethyl methyl ketone, is a bifunctional organic compound containing both a hydroxyl and a ketone functional group.[1] This structure makes it a versatile intermediate in organic synthesis.[1] It is a colorless to pale yellow liquid and is a component found in the volatile compounds of licorice and in cigarette smoke.[2][3] this compound is a significant pharmaceutical intermediate and is utilized in the synthesis of various molecules, including fused benzazepines which act as selective D3 receptor antagonists.[4][5] Furthermore, it serves as a precursor in the production of verrucarin, mevalonic acid lactone, 3-buten-2-one, 4-methyl-5-hydroxymethylthiazole, (±)-lineatin, and beta-hydroxylactones.[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and drug development professionals.

| Property | Value | Source(s) |

| Molecular Formula | C4H8O2 | [2][6] |

| Molecular Weight | 88.11 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [4][6] |

| Melting Point | 15 °C (estimate) | [2][4][7] |

| Boiling Point | 156-157 °C @ 760 mmHg 73-76 °C @ 12 mmHg | [2][4][6] |

| Density | 1.023 g/mL at 25 °C | [2][4] |

| pKa | 14.43 ± 0.10 (Predicted) | [2][7] |

| Solubility | Miscible with water, alcohol, ethanol, and ether.[2][4][8] Slightly soluble in Chloroform and Methanol.[2][7] | [2][4][7][8] |

| Vapor Pressure | 1.053 mmHg @ 25 °C (estimate) | [2][6] |

| Flash Point | 88.89 °C (192.00 °F) TCC 32.78 °C (91 °F) | [2][4][6] |

| Refractive Index | 1.430 (n20/D) | [4][8] |

| LogP (o/w) | -0.739 (estimate) | [6] |

Logical Relationships of Key Properties

Caption: Key physicochemical properties of this compound.

Experimental Protocols: Synthesis of this compound

The primary methods for the synthesis of this compound are through the aldol condensation of acetone and formaldehyde, and the oxidation of 1,3-butanediol.[1]

Aldol Condensation of Acetone and Formaldehyde

This is a foundational method for producing this compound.[1] The reaction involves the condensation of acetone and formaldehyde.[1]

-

Traditional Liquid-Phase Synthesis: This method typically uses a dilute alkali solution (around 5%) to catalyze the reaction.[9] A significant excess of acetone is used, with a formaldehyde to acetone ratio of approximately 1:30.[9] This process, however, can lead to the formation of formaldehyde self-polymers and by-products like butenone upon distillation, with a final purity of around 75%.[9]

-

Non-catalytic Supercritical Synthesis: This approach is conducted in a supercritical state, which offers a fast reaction with high yields.[10][11] The reaction of acetone and formaldehyde aqueous solution in a supercritical state can achieve a yield of up to 90%.[11]

Caption: Synthesis of this compound via Aldol Condensation.

Oxidation of 1,3-Butanediol

This method involves the catalytic dehydrogenation of 1,3-butanediol to produce this compound.[1][12]

-

Gas-Phase Catalytic Dehydrogenation: This process is an effective method for producing this compound.[1][12] Copper-based catalysts have shown the highest activity for this transformation.[1][12] The reaction can achieve up to 90% selectivity under atmospheric pressure at 120°C.[12]

-

Oxidation with Hydrogen Peroxide: A patented method describes the synthesis by adding 1,3-butanediol, a catalyst (such as sodium tungstate), water, and a water entrainer to a reaction vessel.[13] The mixture is heated to 60-75°C, and hydrogen peroxide (25-35% mass concentration) is added dropwise while distilling off water.[13] This method is described as environmentally friendly with a high product purity of over 99.75%.[9][13]

Caption: Synthesis of this compound from 1,3-Butanediol.

Applications

This compound is a valuable building block in various research and industrial applications due to its versatile chemical nature.[1]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of pharmaceuticals, including fused benzazepine molecules that are selective D3 receptor antagonists.[4][5]

-

Flavor and Fragrance Chemistry: It is a precursor for compounds like furaneol, which has a caramel-like aroma, and raspberry ketone, a widely used fragrance.[1][3]

-

Organic Synthesis: It is used to synthesize a range of other chemicals, such as 3-buten-2-one, 4-methyl-5-hydroxymethylthiazole, and various lactones.[4]

-

Materials Science: The compound is utilized in the development of polymers and as a ligand or co-monomer in coordination chemistry.[1]

Caption: Major application areas of this compound.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. sdlookchem.com [sdlookchem.com]

- 4. This compound | 590-90-9 [chemicalbook.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. This compound, 590-90-9 [thegoodscentscompany.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound 590-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. Reactivity of Formaldehyde during this compound Synthesis in Supercritical State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Gas-phase synthesis of this compound by dehydrogenation of 1, 3-butanediol (Journal Article) | OSTI.GOV [osti.gov]

- 13. CN106631732A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Hydroxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Hydroxy-2-butanone (CAS No. 590-90-9), a versatile β-hydroxy ketone. This document outlines its physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis and analysis, and discusses its relationship to biologically relevant signaling pathways.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is a bifunctional molecule containing both a hydroxyl and a ketone group, which makes it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 590-90-9 | |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 73-76 °C at 12 mmHg | |

| Density | 1.023 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.430 | |

| Solubility | Miscible with water, alcohol, and ether | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | Singlet (s) | 3H | Methyl protons (-CH₃) at C1 |

| ~2.80 | Triplet (t) | 2H | Methylene protons (-CH₂-) at C3 |

| ~3.85 | Triplet (t) | 2H | Methylene protons (-CH₂-) at C4 |

| Variable | Broad Singlet (br s) | 1H | Hydroxyl proton (-OH) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~30.0 | C1 (-CH₃) |

| ~45.0 | C3 (-CH₂-) |

| ~58.0 | C4 (-CH₂OH) |

| ~210.0 | C2 (C=O) |

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~2940 | C-H stretch | Alkane (-CH₃, -CH₂-) |

| ~1715 (strong) | C=O stretch | Ketone (C=O) |

| ~1050 | C-O stretch | Primary Alcohol (C-OH) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 88 | 4.8 | [M]⁺ (Molecular Ion) |

| 70 | 19.9 | [M - H₂O]⁺ |

| 45 | 8.7 | [CH₂CH₂OH]⁺ |

| 43 | 100.0 (Base Peak) | [CH₃CO]⁺ |

| 31 | 15.6 | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and analysis. The following sections provide protocols for common procedures related to this compound.

Synthesis of this compound via Aldol Condensation

This compound can be synthesized through the aldol condensation of acetone and formaldehyde.

Materials:

-

Acetone

-

Formaldehyde (37% aqueous solution)

-

Base catalyst (e.g., Sodium Hydroxide)

-

Solvent (e.g., Water)

-

Acid for neutralization (e.g., Hydrochloric Acid)

-

Extraction solvent (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate)

Procedure:

-

A reaction vessel is charged with acetone and water.

-

The mixture is cooled in an ice bath.

-

A solution of sodium hydroxide is added dropwise as a catalyst.

-

Formaldehyde solution is then added slowly while maintaining a low temperature.

-

The reaction is stirred for several hours and allowed to warm to room temperature.

-

The reaction is neutralized with hydrochloric acid.

-

The product is extracted from the aqueous layer using diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved through vacuum distillation.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 GC system (or equivalent)

-

Mass Spectrometer: Mass selective detector

-

Column: BP-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or similar polar column

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 70 °C, hold for 7 minutes

-

Ramp: 40 °C/min to 140 °C, hold for 20 minutes

-

Ramp: 10 °C/min to 250 °C

-

-

Carrier Gas: Helium

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., methanol or acetone).

-

If quantitative analysis is required, add an appropriate internal standard (e.g., 2-heptanol).

-

Inject the prepared sample into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

Visualizations: Workflows and Biological Context

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis and Purification Workflow

Structural Characterization Workflow

Biological Context: Ketone Body Signaling

While this compound is not a primary signaling molecule itself, its structural class, β-hydroxy ketones, is highly relevant in metabolic signaling. The most prominent example is β-hydroxybutyrate (βOHB), a ketone body that acts as more than just an energy substrate. βOHB is known to be an endogenous inhibitor of class I histone deacetylases (HDACs), thereby influencing gene expression.[2][3] This epigenetic regulation links metabolic states like fasting or ketogenic diets to cellular responses.

References

The Enigmatic Presence of 4-Hydroxy-2-butanone in Flora and Fauna: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 4-hydroxy-2-butanone, a versatile beta-hydroxy ketone, in the plant and insect kingdoms. While its presence is documented in a select number of species, the full extent of its distribution, its biosynthetic pathways, and its precise ecological and physiological roles remain largely uncharted territories for scientific exploration. This document aims to consolidate the existing knowledge, present it in a structured format, and provide detailed experimental frameworks to facilitate further research into this intriguing molecule.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a diverse range of plant species and has been associated with insects, particularly bark beetles. The following tables summarize the currently known natural sources.

Occurrence in Plant Species

| Plant Species | Family | Common Name | Reference(s) |

| Stevia rebaudiana | Asteraceae | Stevia | |

| Glycyrrhiza sp. | Fabaceae | Licorice | [1] |

| Antrodia camphorata | Fomitopsidaceae | Stout Camphor Mushroom | [2] |

| Benincasa hispida | Cucurbitaceae | Wax Gourd | [2] |

| Pteris semipinnata | Pteridaceae | Fern Species | [2] |

Association with Insect Species

| Insect Species | Common Name | Context of Occurrence | Reference(s) |

| Unspecified | Bark Beetle | Component of trapping powder | [1][3] |

Note: While this compound is a component of commercial "bark beetle powder" used for trapping, its endogenous production by the beetles themselves or their symbiotic microorganisms as a pheromone or kairomone has not been definitively established in the reviewed literature.

Quantitative Data

To date, there is a notable absence of published quantitative data detailing the concentrations of this compound in the aforementioned plant and insect species. This represents a significant knowledge gap and a key area for future research. The development and application of sensitive analytical methods will be crucial in determining the abundance of this compound in various tissues and developmental stages of these organisms.

Experimental Protocols

The detection, identification, and quantification of this compound in biological matrices typically involve the analysis of volatile and semi-volatile organic compounds. The following is a generalized protocol based on standard methodologies for the analysis of such compounds in plant and insect tissues.

Sample Preparation

For Plant Tissues:

-

Fresh Tissue: Homogenize a known weight of fresh plant material (e.g., leaves, roots, fruits) in a suitable solvent (e.g., methanol, dichloromethane) or cryogenically grind to a fine powder.

-

Dried Tissue: Grind a known weight of dried and powdered plant material.

For Insect Samples:

-

Whole Body Extraction: Homogenize whole insects or specific body parts (e.g., pheromone glands, frass) in a suitable solvent.

-

Headspace Analysis: For the analysis of emitted volatiles, live insects can be placed in a sealed chamber for headspace sampling.

Extraction of Volatile Compounds

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place a known amount of the prepared sample into a sealed vial.

-

If necessary, gently heat the vial to a specific temperature (e.g., 40-60°C) to increase the volatility of the target analyte.

-

Expose an SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Retract the fiber and introduce it into the gas chromatograph injector for thermal desorption.

Solvent Extraction:

-

Macerate the prepared sample in a suitable organic solvent (e.g., hexane, dichloromethane, methanol).

-

Use sonication or agitation to improve extraction efficiency.

-

Filter or centrifuge the extract to remove solid debris.

-

Concentrate the extract to a desired volume under a gentle stream of nitrogen.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injector: Splitless mode is often preferred for trace analysis. Set the injector temperature to facilitate the efficient desorption of the analyte from the SPME fiber or volatilization of the liquid extract (e.g., 250°C).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

-

Identification: The identification of this compound is confirmed by comparing the retention time and mass spectrum of the analyte with that of an authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

Quantification

-

External Standard Method: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards under the same GC-MS conditions as the samples to generate a calibration curve. The concentration of the analyte in the sample can then be determined from this curve.

-

Internal Standard Method: Add a known amount of a suitable internal standard (a compound with similar chemical properties to the analyte but not present in the sample) to both the samples and the calibration standards. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification. This method helps to correct for variations in sample preparation and injection volume.

Signaling Pathways and Biosynthesis

The biosynthetic pathway of this compound in plants and insects has not yet been elucidated. However, based on its chemical structure and known biochemical reactions, a hypothetical pathway can be proposed. A patent for the microbial production of this compound suggests a route from acetoacetyl-CoA[4]. This provides a plausible starting point for a hypothetical biosynthetic pathway in other organisms.

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway of this compound from pyruvate.

This proposed pathway begins with pyruvate, a central metabolite, which is converted to acetyl-CoA. Two molecules of acetyl-CoA are then condensed to form acetoacetyl-CoA by the enzyme thiolase. The final step would involve the reduction of the thioester group of acetoacetyl-CoA to a primary alcohol, yielding this compound. This reduction could be catalyzed by a specific reductase enzyme. Further research, including isotopic labeling studies and enzyme assays, is required to validate this or any other potential biosynthetic route.

Experimental and Logical Workflow Diagrams

To guide future research in this area, the following workflow diagrams are provided.

Experimental Workflow for Identification and Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

This workflow outlines the key steps from sample collection to data analysis for the identification and quantification of this compound in biological samples.

Future Directions and Conclusion

The study of the natural occurrence of this compound is still in its infancy. This technical guide has synthesized the limited available information to provide a foundation for future research. Key areas that warrant investigation include:

-

Broadened Screening: A wider range of plant and insect species should be screened for the presence of this compound to better understand its distribution.

-

Quantitative Analysis: The development of robust and validated analytical methods is essential for determining the concentration of this compound in various biological tissues.

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies, transcriptomics, and proteomics approaches can be employed to uncover the enzymatic steps involved in its biosynthesis.

-

Functional Roles: Bioassays are needed to determine the ecological and physiological functions of this compound in the organisms in which it is found, such as its potential role as a semiochemical in insects or as a signaling molecule in plants.

By addressing these research questions, the scientific community can begin to unravel the significance of this intriguing molecule in the natural world, potentially leading to new applications in fields ranging from pest management to the development of novel pharmaceuticals and flavor compounds.

References

A Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-2-butanone

This guide provides a detailed overview of the spectroscopic data for 4-Hydroxy-2-butanone, tailored for researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow visualization.

While spectra for this compound are indexed in several chemical databases, specific experimental peak lists are not consistently published in readily accessible sources.[1][2][3][4][5] This guide, therefore, presents a combination of referenced experimental conditions, predicted data, and expected spectral characteristics based on the compound's structure.

Data Presentation

The following tables summarize the expected and available spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 400 MHz[3]

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ (1) | ~2.2 | Singlet (s) | 3H | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift. No adjacent protons lead to a singlet. |

| -CH₂- (3) | ~2.8 | Triplet (t) | 2H | Alpha to a carbonyl group, these protons are deshielded. They are coupled to the two protons on C4, resulting in a triplet. |

| -OH (4) | Variable (Broad) | Singlet (s) | 1H | The chemical shift is concentration and solvent-dependent. The signal is often broad and can exchange with D₂O. |

| -CH₂- (4) | ~3.8 | Triplet (t) | 2H | Attached to an oxygen atom, these protons are significantly deshielded. They are coupled to the two protons on C3, resulting in a triplet. |

¹³C NMR (Carbon NMR)

-

Solvent: Chloroform-d (CDCl₃)[3]

| Carbon (Position) | Chemical Shift (δ, ppm) | Notes |

| -CH₃ (1) | ~30 | Typical chemical shift for a methyl group adjacent to a ketone. |

| C=O (2) | ~208 | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. |

| -CH₂- (3) | ~45 | Methylene carbon alpha to the carbonyl group. |

| -CH₂- (4) | ~58 | Methylene carbon attached to the hydroxyl group. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | 3500 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. This is a key feature of the alcohol group.[3] |

| C-H (sp³) | 3000 - 2850 | Medium-Strong | Corresponds to the stretching vibrations of the methyl and methylene groups. |

| C=O (Ketone) | ~1715 | Strong, Sharp | This is a characteristic absorption for a saturated aliphatic ketone.[3] |

| C-O (Alcohol) | 1260 - 1050 | Strong | Represents the stretching vibration of the carbon-oxygen single bond.[3] |

Table 3: Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)[3]

| m/z (Mass/Charge Ratio) | Ion Species (Predicted) | Relative Abundance | Notes |

| 89.0597 | [M+H]⁺ | - | Predicted m/z for the protonated molecule.[6] |

| 88.0519 | [M]⁺ | - | Predicted m/z for the molecular ion.[6] |

| 87.0452 | [M-H]⁻ | - | Predicted m/z for the deprotonated molecule.[6] |

| 71.0497 | [M+H-H₂O]⁺ | - | Predicted m/z corresponding to the loss of water from the protonated molecule.[6] |

| 43 | [CH₃CO]⁺ | High | A common and often abundant fragment for methyl ketones resulting from alpha-cleavage. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Position the sample over the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For a volatile liquid like this compound, direct infusion via a heated probe or injection into a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-MS) is suitable.

-

If using GC-MS, dilute the sample in a volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 100 µg/mL).

-

-

Instrument Setup:

-

Use a mass spectrometer capable of Electron Ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Set the ion source temperature (e.g., 200-250 °C) and the electron energy to 70 eV, which is the standard for EI to generate reproducible fragmentation patterns.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range, for example, m/z 30 to 200, to ensure detection of the molecular ion and key fragments.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺).

-

Identify the base peak (the most intense peak) and other significant fragment ions.

-

Propose fragmentation pathways that explain the observed m/z values.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(590-90-9) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(590-90-9) 1H NMR spectrum [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(590-90-9) IR Spectrum [m.chemicalbook.com]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Aldol Condensation Mechanism for the Synthesis of 4-Hydroxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aldol condensation mechanism for the synthesis of 4-hydroxy-2-butanone, a valuable intermediate in the pharmaceutical and fragrance industries. The document details the underlying chemical principles, presents various synthetic methodologies with comparative data, and offers detailed experimental protocols.

Introduction

This compound, also known as aldol, is a key building block in organic synthesis, notably serving as a precursor to compounds like raspberry ketone and various pharmaceutical intermediates. Its synthesis is primarily achieved through the aldol condensation of acetone and formaldehyde.[1] This reaction can be performed under various conditions, including base-catalysis, acid-catalysis, and non-catalytic supercritical states, each with distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.[1][2]

The Aldol Condensation Mechanism

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or a β-hydroxy ketone, followed by a dehydration to give a conjugated enone.

Base-Catalyzed Mechanism

In the presence of a base, the reaction proceeds through the formation of an enolate ion from acetone. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The subsequent protonation of the resulting alkoxide yields this compound.

The key steps in the base-catalyzed mechanism are:

-

Enolate Formation: A base abstracts an α-hydrogen from acetone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide is protonated by a water molecule (or other protic solvent) to yield the final product, this compound, and regenerates the base catalyst.

Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction proceeds through the formation of an enol from acetone. The carbonyl group of another acetone molecule is protonated, making it more electrophilic. The enol then attacks the protonated carbonyl, leading to the formation of the aldol addition product after deprotonation.

The key steps in the acid-catalyzed mechanism are:

-

Enol Formation: The carbonyl oxygen of acetone is protonated, followed by deprotonation at the α-carbon to form the enol.

-

Carbonyl Protonation: The carbonyl oxygen of formaldehyde is protonated by the acid catalyst, increasing its electrophilicity.

-

Nucleophilic Attack: The enol attacks the protonated formaldehyde.

-

Deprotonation: The resulting intermediate is deprotonated to yield this compound and regenerate the acid catalyst.

Caption: Acid-catalyzed aldol condensation mechanism for this compound synthesis.

Synthetic Methodologies and Comparative Data

The synthesis of this compound can be achieved through various methods, each with its own set of reaction conditions and outcomes.

Catalytic Liquid-Phase Synthesis

This is the most common approach in a laboratory setting. It involves the use of either a base or an acid catalyst in a suitable solvent.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

| Dilute Alkali (e.g., 5% NaOH) | Water/Acetone | Room Temp | - | Moderate | Moderate | |

| D-Proline | Tetraethylene glycol dimethyl ether | 20 | 24 | 92.3 | High | [3] |

| Ionic Liquid ([N8,8,8,8]OH) | - | 40 | - | - | 91.1 | |

| Vanadium Phosphate (V4+ phases) | Gas Phase | - | - | - | Selective for methyl vinyl ketone | [4] |

Non-Catalytic Supercritical Synthesis

This method utilizes supercritical acetone as both a reactant and a solvent, offering a "green" alternative with high yields.

| Temperature (°C) | Pressure (MPa) | Residence Time (min) | Formaldehyde Conversion (%) | This compound Yield (%) | Reference |

| 270 | 21 | 4.52 | 100 | 73.8 | [5] |

| 230-270 | - | 0.5-8 | - | up to 90 | [5] |

| 250-290 | 17 | 0.4-2.5 | - | - | [2] |

Detailed Experimental Protocols

Traditional Base-Catalyzed Synthesis

This protocol describes a traditional method for the synthesis of this compound using a dilute alkali solution.

Materials:

-

Formaldehyde solution (37% in water)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for neutralization)

Procedure:

-

A dilute alkali solution of approximately 5% NaOH in water is prepared.

-

A mixture of formaldehyde and a large excess of acetone (e.g., a 1:30 molar ratio) is added to the dilute alkali solution.[6]

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid.

-

The product is extracted from the aqueous layer using diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by distillation under reduced pressure.

Note: This traditional method often results in the formation of formaldehyde self-polymerization products and the purity of the distilled product may only be around 75%.[6]

D-Proline Catalyzed Synthesis

This protocol outlines a more modern and selective method for the synthesis of this compound.[3]

Materials:

-

Acetone (300g, 5 mol)

-

Formaldehyde (75g, 2.5 mol)

-

D-Proline (57.5g)

-

Tetraethylene glycol dimethyl ether (500ml)

-

Nitrogen gas

Procedure:

-

In a 2000ml three-necked flask equipped with a thermometer, reflux condenser with a nitrogen inlet, and a mechanical stirrer, add 500ml of tetraethylene glycol dimethyl ether, 300g of acetone, 75g of formaldehyde, and 57.5g of D-proline.[3]

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[3]

-

After 24 hours, remove the stirrer and condenser and set up the apparatus for distillation.

-

Distill off the excess acetone under atmospheric pressure.

-

The remaining mixture contains the product, which can be further purified by vacuum distillation.

Conclusion

The aldol condensation of acetone and formaldehyde is a versatile and widely used method for the synthesis of this compound. The choice of reaction conditions, particularly the catalyst and whether the reaction is run in a liquid phase or a supercritical state, significantly impacts the yield and selectivity of the desired product. While traditional base-catalyzed methods are straightforward, they often suffer from side reactions and lower purity. Modern approaches, such as the use of organocatalysts like D-proline or conducting the synthesis in supercritical acetone, offer significant improvements in terms of yield, selectivity, and environmental friendliness. This guide provides the foundational knowledge and practical protocols for researchers and professionals to effectively synthesize and utilize this important chemical intermediate.

References

The Discovery and Synthesis of 4-Hydroxy-2-butanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-butanone (CAS 590-90-9), a versatile bifunctional molecule, holds a significant position in organic synthesis as a key intermediate. Its history is intrinsically linked to the development of fundamental organic reactions, notably the aldol condensation. This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this compound. Detailed experimental protocols for its principal synthetic routes are presented, alongside a compilation of its physicochemical and spectroscopic data. Furthermore, this guide elucidates the biological significance of this molecule through the signaling pathways influenced by its derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction and Historical Context

The discovery of this compound is not attributed to a single definitive event but rather emerged from the broader study of aldol reactions in the late 19th and early 20th centuries. The foundational work on the base-catalyzed self-condensation of aldehydes and ketones laid the groundwork for the targeted synthesis of β-hydroxy ketones like this compound. Its primary route of synthesis, the aldol condensation of acetone and formaldehyde, has been a subject of investigation under various catalytic conditions, from traditional liquid-phase reactions to more recent non-catalytic supercritical processes[1]. This compound's importance lies in its utility as a precursor for a range of valuable chemicals, including pharmaceuticals, fragrances, and polymers[1]. Notably, it serves as a starting material for the synthesis of raspberry ketone, verrucarin, and mevalonic acid lactone[2].

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its application in synthesis and analysis.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H8O2 | --INVALID-LINK-- |

| Molecular Weight | 88.11 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 73-76 °C at 12 mmHg | --INVALID-LINK-- |

| Density | 1.023 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | 1.4265-1.4325 at 20°C | --INVALID-LINK-- |

| Water Solubility | Miscible | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | Chemical shifts (ppm) are observed for the methyl, methylene, and hydroxyl protons, confirming the carbon skeleton and functional groups. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, and the other aliphatic carbons are present. |

| IR (liquid film) | Characteristic absorption bands are observed for the hydroxyl (O-H) and carbonyl (C=O) functional groups. |

| Mass Spec (electron ionization) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |

Key Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main routes: the aldol condensation of acetone and formaldehyde, and the oxidation of 1,3-butanediol.

Aldol Condensation of Acetone and Formaldehyde

This classic carbon-carbon bond-forming reaction remains a primary method for the industrial production of this compound.

A detailed experimental protocol for the traditional synthesis involves the reaction of formaldehyde and acetone in a dilute alkali solution[2].

-

Reaction Setup: A suitable reaction vessel is charged with a dilute aqueous solution of sodium hydroxide (approx. 5%).

-

Reagent Addition: A significant excess of acetone is added to the alkaline solution. Formaldehyde solution is then added dropwise to the stirred acetone solution at a controlled temperature. The typical molar ratio of acetone to formaldehyde is high, for instance, 30:1, to minimize self-condensation of formaldehyde[2].

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 45-65°C[2]. The reaction progress can be monitored by techniques such as gas chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable acid. The excess acetone is removed by distillation. The resulting aqueous solution is then subjected to fractional distillation under reduced pressure to isolate this compound.

Caption: Aldol Condensation Workflow for this compound Synthesis.

Oxidation of 1,3-Butanediol

An alternative synthetic route involves the selective oxidation of 1,3-butanediol. This method can offer high purity and avoids the use of formaldehyde.

A patented method outlines the synthesis of this compound from 1,3-butanediol using hydrogen peroxide as the oxidant[2][3].

-

Reaction Setup: A reaction vessel is charged with 1,3-butanediol, a tungstate catalyst, water, and a water-carrying agent (e.g., n-hexane or cyclohexane)[2][3].

-

Heating: The mixture is stirred and heated to a temperature of 60-75°C[2][3].

-

Oxidant Addition: An aqueous solution of hydrogen peroxide (25-35% by mass) is added dropwise to the reaction mixture. During the addition, water is continuously removed by distillation with the aid of the water-carrying agent[2][3].

-

Monitoring and Completion: The reaction is monitored by measuring the concentration of 1,3-butanediol. Once the concentration drops below 5% of the initial amount, the addition of hydrogen peroxide is stopped, and the mixture is stirred for an additional 0.5-1.5 hours[2][3].

-

Purification: The water-carrying agent is removed by distillation. The temperature is then reduced to 60-65°C, and the product, this compound, is isolated by vacuum distillation[2][3].

References

Thermochemical Properties of 4-Hydroxy-2-butanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-Hydroxy-2-butanone (CAS 590-90-9), a versatile bifunctional molecule with applications in organic synthesis, including the preparation of pharmaceuticals and fragrances.[1][2] Due to a scarcity of direct experimental thermochemical data in publicly accessible literature, this guide synthesizes information from computational studies, established estimation methodologies, and analogous compounds to provide a robust understanding of its energetic landscape.

Thermochemical Data Summary

Precise experimental determination of the thermochemical properties of this compound is not extensively documented. However, computational chemistry provides highly reliable estimates. The following table summarizes key thermochemical data, with values for the closely related compound 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) provided as a benchmark, calculated using high-level quantum chemical methods.[3][4][5] It is also noted that estimation methods like the Benson group contribution method have been used to approximate these values for this compound.[6]

| Thermochemical Property | Symbol | Estimated/Calculated Value (for 4-(4-hydroxyphenyl)-2-butanone) | Units | Method of Determination |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -299.4 ± 0.17 | kJ·mol⁻¹ | Computational (ccCA-CBS-2)[3][4][5] |

| Standard Molar Entropy (gas) | S°(g) | 477.11 | J·K⁻¹·mol⁻¹ | Computational (RRHO approximation)[3][4][5] |

| Molar Heat Capacity at Constant Pressure (gas) | Cp(g) | 195.75 | J·K⁻¹·mol⁻¹ | Computational (RRHO approximation)[3][4][5] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | -441.65 | kJ·mol⁻¹ | Calculated from ΔfH° and S°[3][4][5] |

| Activation Energy of Formation | Ea (form) | 97.5 ± 3.5 | kJ·mol⁻¹ | Experimental (Kinetics study of formation from formaldehyde and acetone under supercritical conditions)[7] |

| Activation Energy of Dehydration | Ea (dehyd) | 120.6 ± 5.8 | kJ·mol⁻¹ | Experimental (Kinetics study of dehydration to methyl vinyl ketone under supercritical conditions)[7] |

Methodologies for Thermochemical Property Determination

This section details the primary experimental and computational protocols relevant to determining the thermochemical properties of this compound.

Computational Thermochemistry Protocol

High-accuracy computational methods are essential for determining the thermochemical properties of molecules where experimental data is lacking. The following protocol is based on methodologies reported for analogous compounds, providing reliable in silico data.[3][4][5]

-

Geometry Optimization: The molecular geometry of this compound is first optimized using a robust Density Functional Theory (DFT) method, such as TPSS, with a triple-zeta basis set like def2-TZVP.

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometry using a more advanced and extensively benchmarked method. The correlation consistent Composite Approach (ccCA-CBS-2) or a high-level DFT functional like M06-2X with a larger basis set (e.g., def2-TZVPP) is employed for this purpose.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated using an isodesmic reaction scheme. This involves constructing a balanced reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the quantum chemical calculations. The enthalpy of the isodesmic reaction is calculated from the single-point energies, and the ΔfH° of the target molecule is then derived using the known experimental enthalpies of formation for the other species in the reaction.

-

Entropy and Heat Capacity Calculation: The standard molar entropy (S°) and heat capacity (Cp) are computed directly from the results of the frequency calculation using the Rigid Rotor-Harmonic Oscillator (RRHO) approximation within standard statistical mechanics frameworks.

Benson Group Additivity Method

The Benson group additivity method is a well-established empirical approach for estimating thermochemical properties of organic molecules in the gas phase.[8][9] The method is based on the principle that a molecule's thermochemical properties can be approximated by summing the contributions of its constituent functional groups.

-

Molecular Decomposition: The this compound molecule is dissected into a set of defined polyvalent atomic groups. For this compound, these groups would be:

-

C-(CO)(H)3: A carbon atom bonded to a carbonyl group and three hydrogen atoms (the methyl group).

-

CO-(C)2: A carbonyl group bonded to two carbon atoms.

-

C-(C)(CO)(H)2: A carbon atom bonded to another carbon, a carbonyl group, and two hydrogen atoms.

-

C-(C)(O)(H)2: A carbon atom bonded to a carbon, an oxygen, and two hydrogen atoms.

-

O-(C)(H): An oxygen atom bonded to a carbon and a hydrogen atom (the hydroxyl group).

-

-

Summation of Group Values: The tabulated, empirically derived values for the enthalpy of formation, entropy, and heat capacity of each group are summed.

-

Symmetry and Non-Nearest Neighbor Corrections: Corrections are applied for molecular symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) if applicable.

Experimental Calorimetry Protocols (Representative)

While specific calorimetric studies for this compound were not identified, the following are standard, representative protocols for determining the enthalpy of combustion and heat capacity for small organic compounds.

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of pure this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb".

-

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Combustion: The sample is ignited remotely via an electrical fuse. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the fuse wire and any side reactions (e.g., nitric acid formation). The standard enthalpy of combustion is then determined on a molar basis.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for CO2(g) and H2O(l).

Reaction Pathways and Logical Relationships

The synthesis and decomposition of this compound are key processes defining its chemical context. Additionally, microbial pathways offer an alternative production route.

Synthesis via Aldol Condensation

This compound is primarily synthesized through the aldol condensation of acetone and formaldehyde.[1][2] This reaction can be catalyzed by acids or bases. The base-catalyzed mechanism is depicted below.

Caption: Base-catalyzed aldol condensation for this compound synthesis.

Thermal Decomposition Pathway

Computational studies have shown that this compound can undergo thermal decomposition via a retro-ene reaction mechanism.[10] This unimolecular process proceeds through a six-membered cyclic transition state.

Caption: Thermal decomposition pathway of this compound.

Microbial Synthesis Pathway

Certain microorganisms can produce this compound as part of their metabolic processes, particularly within the context of acetone-butanol fermentation.[11] The pathway involves the reduction of acetoacetyl-CoA.

Caption: Microbial synthesis of this compound from Acetoacetyl-CoA.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. Synthesis of Thermal-Stable Aviation Fuel Additives with this compound and Cycloketones [mdpi.com]

- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. JP6012371B2 - Process for producing this compound or butanol - Google Patents [patents.google.com]

Solubility of 4-Hydroxy-2-butanone in organic solvents

An In-depth Technical Guide on the Solubility of 4-Hydroxy-2-butanone in Organic Solvents

Introduction

This compound (CAS: 590-90-9), also known as 3-oxobutanol, is a bifunctional molecule containing both a hydroxyl and a ketone group.[1][2] This structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] For researchers, scientists, and drug development professionals, understanding the solubility of this compound in various organic solvents is critical for reaction engineering, purification processes, formulation development, and analytical method development.

This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for determining its solubility, and graphical representations of the experimental workflow and the chemical principles governing its solubility.

Solubility Profile of this compound

Expected Solubility Trends: Due to its ability to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the hydroxyl and ketone oxygens), this compound is expected to be highly soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetone). Its solubility is expected to decrease in nonpolar solvents as the nonpolar character of the solvent increases.

Table 1: Summary of Known Solubility Data for this compound

| Solvent/System | Solubility | Remarks |

| Water | Miscible[1][2][3][4][5] | Estimated at 1,000,000 mg/L at 25 °C[6] |

| Alcohol | Soluble/Miscible[1][2][4][6] | Specific alcohols not always detailed, but ethanol is explicitly mentioned. |

| Ethanol | Miscible[1][2][4] | |

| Ether | Miscible[1][2][4] | Refers to diethyl ether. |

| DMSO | ≥ 200 mg/mL (2269.89 mM)[7] | Requires sonication; used for creating stock solutions.[7] |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 5 mg/mL (56.75 mM)[7] | A common vehicle for in-vitro/in-vivo studies.[7] |

| DMSO/Corn Oil (10:90) | ≥ 5 mg/mL (56.75 mM)[7] | An alternative formulation vehicle.[7] |

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask technique, which allows for the determination of equilibrium solubility.[8]

1. Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-capped vials (e.g., 20 mL glass vials)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of screw-capped vials. The excess solid (or liquid, if it forms a separate phase) is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-